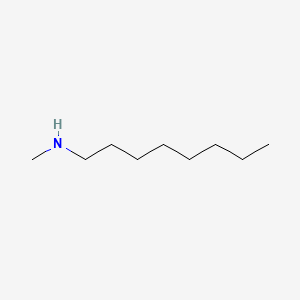

n-Methyloctan-1-amine

Description

The exact mass of the compound n-Methyloctan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-Methyloctan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Methyloctan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGJNMCIMOLEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044619 | |

| Record name | N-Methyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-54-5 | |

| Record name | N-Methyloctylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(octyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O0O17JZ7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to n-Methyloctan-1-amine (CAS: 2439-54-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methyloctan-1-amine, also known as N-methyl-n-octylamine, is a secondary amine with the CAS number 2439-54-5.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed, generalized experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a consolidated source of technical information.

Chemical and Physical Properties

n-Methyloctan-1-amine is a secondary amino compound.[1] It is a combustible liquid that can cause severe skin burns and eye damage.[2] The majority of its physicochemical data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of n-Methyloctan-1-amine

| Property | Value | Source(s) |

| CAS Number | 2439-54-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₂₁N | [1][2][6][7] |

| Molecular Weight | 143.27 g/mol | [1][6] |

| IUPAC Name | N-methyloctan-1-amine | [1] |

| Synonyms | N-Methyl-n-octylamine, Octylmethylamine, Methyl(octyl)amine | [1][2] |

| Appearance | Liquid | [2] |

| Density | 0.79 g/cm³ | [7] |

| Melting Point | -13 °C | [7] |

| Boiling Point | 68 °C at 8 mmHg | [7] |

| Flash Point | 63 °C | [2] |

| InChI Key | SEGJNMCIMOLEDM-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCCCCCNC | [1][3] |

Synthesis of n-Methyloctan-1-amine

A common and effective method for the synthesis of secondary amines like n-Methyloctan-1-amine is reductive amination.[8][9] This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine.[10] For the synthesis of n-Methyloctan-1-amine, octanal would be reacted with methylamine.

Generalized Experimental Protocol for Reductive Amination

Materials:

-

Octanal

-

Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

In a round-bottom flask, dissolve octanal in an anhydrous solvent.

-

Add a solution of methylamine to the flask.

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for a designated period to allow for the formation of the iminium ion.

-

Slowly add the reducing agent to the reaction mixture.

-

Continue to stir the reaction until completion, which can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding water or a dilute acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude n-Methyloctan-1-amine.

Caption: Generalized workflow for the synthesis of n-Methyloctan-1-amine via reductive amination.

Purification of n-Methyloctan-1-amine

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. A common method for purifying amines is through acid-base extraction, followed by distillation.

Generalized Experimental Protocol for Purification

Materials:

-

Crude n-Methyloctan-1-amine

-

Organic solvent (e.g., diethyl ether)

-

Aqueous acid solution (e.g., 1 M HCl)

-

Aqueous base solution (e.g., 2 M NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude product in an organic solvent.

-

Transfer the solution to a separatory funnel and extract with the aqueous acid solution. The amine will be protonated and move into the aqueous layer.

-

Separate the aqueous layer and wash the organic layer with the acid solution to ensure complete extraction of the amine.

-

Combine the aqueous layers and basify by slowly adding the aqueous base solution until the pH is basic.

-

Extract the deprotonated amine back into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the purified n-Methyloctan-1-amine.

-

For higher purity, the amine can be further purified by distillation under reduced pressure.

Caption: Generalized workflow for the purification of n-Methyloctan-1-amine.

Characterization of n-Methyloctan-1-amine

The identity and purity of the synthesized n-Methyloctan-1-amine can be confirmed using various spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Generalized Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified amine in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume of the sample into the GC-MS instrument.

-

GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

-

MS Detection: As the separated components elute from the column, they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to a reference library to confirm the identity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Generalized Experimental Protocol:

-

Sample Preparation: A small amount of the neat liquid sample is placed on the ATR crystal of the FTIR spectrometer.

-

Data Acquisition: An infrared spectrum is recorded by passing a beam of infrared light through the sample.

-

Data Analysis: The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule. For a secondary amine like n-Methyloctan-1-amine, a characteristic N-H stretch should be observed in the region of 3300-3500 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Generalized Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified amine in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in a strong magnetic field, and the NMR spectrum is acquired. Both ¹H and ¹³C NMR spectra can be obtained.

-

Data Analysis:

-

¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals provide information about the number and connectivity of the hydrogen atoms.

-

¹³C NMR: The chemical shifts of the carbon signals indicate the different chemical environments of the carbon atoms in the molecule.

-

Caption: Generalized workflow for the characterization of n-Methyloctan-1-amine.

Applications

n-Methyloctan-1-amine and similar long-chain amines have potential applications in various fields:

-

Corrosion Inhibitors: Long-chain amines can form a protective layer on metal surfaces, inhibiting corrosion, particularly in acidic environments.[12][13]

-

Surfactants and Emulsifiers: The amphiphilic nature of these molecules, with a polar amine head and a nonpolar alkyl tail, makes them suitable for use as surfactants and emulsifiers.

-

Chemical Intermediates: This compound can serve as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

n-Methyloctan-1-amine is classified as a corrosive substance. It is a combustible liquid and causes severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- 1. Octylmethylamine | C9H21N | CID 75538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyloctan-1-amine | CymitQuimica [cymitquimica.com]

- 3. N-methyloctan-1-amine [stenutz.eu]

- 4. parchem.com [parchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. N-Methyloctan-1-amine - CAS:2439-54-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. chembk.com [chembk.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. NO305963B1 - Use of amine compounds as corrosion inhibitors - Google Patents [patents.google.com]

- 13. US5322630A - Amine derivatives as corrosion inhibitors - Google Patents [patents.google.com]

N-Methyl-n-octylamine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methyl-n-octylamine, a secondary amine with applications in chemical synthesis and research. This document consolidates key chemical and physical data, outlines a representative synthetic protocol, and presents a logical workflow for its preparation.

Core Compound Data

N-Methyl-n-octylamine is a valuable intermediate in various chemical syntheses. Its properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 143.27 g/mol | [1] |

| Molecular Formula | C₉H₂₁N | [1] |

| CAS Number | 2439-54-5 | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | >98.0% (GC) | |

| Boiling Point | 68°C (8 mmHg) | |

| Density | 0.79 g/mL | |

| Refractive Index | 1.427 | |

| InChI Key | SEGJNMCIMOLEDM-UHFFFAOYSA-N | |

| SMILES | CCCCCCCCNC |

Synthetic Protocol: A Representative Amination Approach

While specific proprietary methods for the industrial production of N-Methyl-n-octylamine may vary, a common and illustrative laboratory-scale synthesis involves the reductive amination of octanal with methylamine or the direct alkylation of octylamine. Below is a generalized protocol based on established methods for the synthesis of similar secondary amines.

Objective: To synthesize N-Methyl-n-octylamine via reductive amination.

Materials:

-

Octanal

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Reducing agent (e.g., Sodium borohydride - NaBH₄, Sodium triacetoxyborohydride - NaBH(OAc)₃)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, 1,2-Dichloroethane - DCE)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

-

Hydrochloric acid (HCl) solution (for workup)

-

Sodium bicarbonate (NaHCO₃) solution (for workup)

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add octanal and the anhydrous solvent. Cool the mixture in an ice bath.

-

Imine Formation: Slowly add a solution of methylamine to the cooled solution of octanal with stirring. The reaction is typically allowed to stir for 1-2 hours at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture again in an ice bath. In a separate flask, prepare a solution or slurry of the reducing agent in the same anhydrous solvent. Add the reducing agent portion-wise to the reaction mixture, maintaining a low temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) at 0°C.

-

Separate the organic layer. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure N-Methyl-n-octylamine.

Synthesis Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis of N-Methyl-n-octylamine as described in the protocol above.

Caption: A generalized workflow for the synthesis of N-Methyl-n-octylamine.

Applications in Research and Development

N-Methyl-n-octylamine serves as a versatile building block in organic synthesis. While it may not have direct, well-documented biological signaling pathways, its utility lies in its role as a precursor or intermediate for more complex molecules. Its primary amine counterpart, n-octylamine, is recognized for its role in the synthesis of various pharmaceutical compounds and as a key component in the formation of lipid nanoparticles for drug delivery.[2] The introduction of a methyl group modifies the steric and electronic properties of the amine, which can be strategically utilized by medicinal chemists to fine-tune the characteristics of a target molecule.

The lipophilic octyl chain combined with the secondary amine functionality makes N-Methyl-n-octylamine a candidate for incorporation into molecules designed to interact with biological membranes or lipophilic binding pockets of proteins. Further research may elucidate specific biological activities of compounds derived from this intermediate.

References

A Technical Guide to the Spectral Analysis of N-methyloctylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-methyloctylamine, a secondary amine with applications in various fields of chemical research and development. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control.

Molecular Structure and Properties

N-methyloctylamine (C₉H₂₁N) is a secondary amine with a molecular weight of 143.27 g/mol . Its structure consists of an eight-carbon alkyl chain (octyl group) and a methyl group attached to a central nitrogen atom. This structure gives it both nonpolar (due to the octyl chain) and polar (due to the amine group) characteristics, influencing its solubility and reactivity.

Spectroscopic Data

The following sections present the key spectral data for N-methyloctylamine, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of N-methyloctylamine provides information about the different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectral Data for N-methyloctylamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.56 | t | 2H | -CH₂-NH- |

| ~2.43 | s | 3H | N-CH₃ |

| ~1.48 | m | 2H | -CH₂-CH₂-NH- |

| ~1.28 | m | 10H | -(CH₂)₅- |

| ~0.88 | t | 3H | -CH₃ |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for N-methyloctylamine

| Chemical Shift (δ) ppm | Assignment |

| ~52 | -CH₂-NH- |

| ~36 | N-CH₃ |

| ~32 | -CH₂- (in octyl chain) |

| ~30 | -CH₂- (in octyl chain) |

| ~29 | -CH₂- (in octyl chain) |

| ~27 | -CH₂- (in octyl chain) |

| ~23 | -CH₂- (in octyl chain) |

| ~14 | -CH₃ |

Note: These are predicted chemical shifts based on the analysis of similar secondary amines. The exact values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, N-methyloctylamine exhibits characteristic absorption bands.

Table 3: Key IR Absorption Bands for N-methyloctylamine

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300-3500 | N-H Stretch | Weak-Medium |

| 2850-2960 | C-H Stretch (Aliphatic) | Strong |

| ~1465 | C-H Bend (CH₂) | Medium |

| ~1000-1250 | C-N Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for N-methyloctylamine

| m/z | Interpretation |

| 143 | Molecular Ion [M]⁺ |

| 128 | [M-CH₃]⁺ |

| 44 | [CH₃NH=CH₂]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N-methyloctylamine in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an average of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz. A wider spectral width (0-150 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As N-methyloctylamine is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of N-methyloctylamine in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range of approximately 30 to 200 amu.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of N-methyloctylamine.

Caption: Workflow for the spectral analysis of N-methyloctylamine.

An In-depth Technical Guide to the Solubility of n-Methyloctan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of n-Methyloctan-1-amine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the compound's physicochemical properties, predicted solubility behavior in a range of organic solvents based on established chemical principles, and a detailed experimental protocol for its quantitative determination. A logical framework illustrating the key factors that influence the solubility of n-Methyloctan-1-amine is also presented to aid in formulation and experimental design.

Physicochemical Properties of n-Methyloctan-1-amine

A thorough understanding of the physical and chemical properties of n-Methyloctan-1-amine is fundamental to predicting its solubility. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H21N | [1] |

| Molecular Weight | 143.27 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 181.1 ± 3.0 °C at 760 mmHg | [1] |

| Melting Point | -13 °C | [2] |

| Density | 0.790 g/cm³ | [3] |

| pKa (Predicted) | 10.93 ± 0.10 | [2] |

| LogP (Predicted) | 3.7 | [1] |

Predicted Solubility in Organic Solvents

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] n-Methyloctan-1-amine is a secondary amine with a long, non-polar octyl chain and a polar amine group. This amphiphilic nature dictates its solubility in various organic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): The substantial non-polar character imparted by the C8 alkyl chain suggests that n-Methyloctan-1-amine will exhibit high solubility in non-polar organic solvents.[5] The van der Waals interactions between the alkyl chain of the amine and the non-polar solvent molecules are expected to be significant, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess a degree of polarity and can engage in dipole-dipole interactions with the polar amine head of n-Methyloctan-1-amine. While the long alkyl chain will still contribute favorably to solubility, the overall solubility might be slightly less than in purely non-polar solvents. It is worth noting that primary amines can react with ketones like acetone.[6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atom in n-Methyloctan-1-amine has a lone pair of electrons and can act as a hydrogen bond acceptor.[7] Therefore, good solubility is expected in polar protic solvents due to the potential for hydrogen bonding between the solvent's hydroxyl group and the amine's nitrogen.

In general, aliphatic amines are soluble in organic solvents.[8][9] The solubility of amines with a carbon count greater than four in water is typically low.[9]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of n-Methyloctan-1-amine in an organic solvent. This method is a common and reliable technique for determining the thermodynamic solubility of a liquid in a solvent.

Objective: To quantitatively determine the solubility of n-Methyloctan-1-amine in a selected organic solvent at a specific temperature.

Materials:

-

n-Methyloctan-1-amine (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Micropipettes

-

Centrifuge (optional)

-

Syringe filters (if not centrifuging)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add a measured volume of the organic solvent to a series of glass vials.

-

Add an excess of n-Methyloctan-1-amine to each vial to ensure that a saturated solution is formed. The presence of a distinct layer of the amine after equilibration will confirm this.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the amine.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the undissolved n-Methyloctan-1-amine to settle.

-

To ensure the removal of any suspended micro-droplets, either centrifuge the vials at a moderate speed or filter the supernatant through a syringe filter compatible with the organic solvent. This step is crucial for accurate results.

-

-

Sample Collection and Weighing:

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated micropipette.

-

Dispense the collected aliquot into a pre-weighed evaporating dish or vial.

-

Record the exact mass of the empty container and the container with the aliquot.

-

-

Solvent Evaporation:

-

Place the evaporating dish or vial in a fume hood or under a gentle stream of nitrogen to allow the solvent to evaporate completely. A slightly elevated temperature may be used to expedite this process, provided it does not cause the amine to volatilize.

-

-

Final Weighing and Calculation:

-

Once the solvent has completely evaporated, weigh the container with the residual n-Methyloctan-1-amine.

-

The mass of the dissolved amine is the final mass minus the initial mass of the empty container.

-

The solubility can then be calculated in various units, such as grams per 100 mL of solvent or moles per liter.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both n-Methyloctan-1-amine and the chosen organic solvent before commencing the experiment.

Factors Influencing Solubility

The solubility of n-Methyloctan-1-amine in organic solvents is a multifactorial property. The following diagram illustrates the key relationships between the solute, solvent, and environmental factors that govern its solubility.

Caption: Key factors influencing the solubility of n-Methyloctan-1-amine.

This guide provides a foundational understanding of the solubility of n-Methyloctan-1-amine in organic solvents. For specific applications, it is highly recommended that the experimental protocol outlined above be followed to determine precise solubility values in the solvent system of interest.

References

- 1. Octylmethylamine | C9H21N | CID 75538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. N-methyloctan-1-amine [stenutz.eu]

- 4. quora.com [quora.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 9. moorparkcollege.edu [moorparkcollege.edu]

The Biological Frontier of Secondary Alkylamines: A Technical Guide to the Activity of n-Methyloctan-1-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary alkylamines, a class of organic compounds characterized by a nitrogen atom bonded to two alkyl groups and one hydrogen atom, represent a privileged scaffold in medicinal chemistry and drug discovery. Their unique physicochemical properties, including their capacity to act as hydrogen bond donors and acceptors and their tunable lipophilicity, make them valuable moieties for modulating the biological activity and pharmacokinetic profiles of therapeutic agents.[1] This technical guide provides an in-depth exploration of the biological activities of secondary alkylamines, with a specific focus on n-Methyloctan-1-amine as a representative member of the long-chain aliphatic series.

While comprehensive biological data for n-Methyloctan-1-amine itself is limited in publicly available literature, this guide consolidates information on structurally related long-chain secondary alkylamines to provide a predictive overview of its potential pharmacological activities. The primary areas of focus include enzyme inhibition, antimicrobial effects, and metabolic pathways. This document is intended to serve as a foundational resource for researchers, offering detailed experimental protocols and insights into the potential mechanisms of action and signaling pathways associated with this class of compounds.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for secondary alkylamines and related long-chain amine derivatives against various biological targets. Due to the limited specific data on n-Methyloctan-1-amine, data for analogous compounds are presented to illustrate the potential activity profile.

Table 1: Enzyme Inhibition by Secondary and Long-Chain Alkylamines

| Compound Class | Target Enzyme | Specific Compound Example | Inhibition Data (IC50/Ki) | Reference |

| Long-Chain Ammonium Salts | Dynamin I GTPase | Myristoyl trimethyl ammonium bromide (MTMAB) | IC50: 3.15 µM | [2] |

| Aliphatic Propargylamines | Monoamine Oxidase B (MAO-B) | N-2-butyl-N-methylpropargylamine.HCl (2-BuMP) | Potent and selective inhibitor (specific IC50 not provided) | [1] |

Table 2: Antimicrobial Activity of Alkylamines

| Compound Class | Organism(s) | Specific Compound Example | Minimum Inhibitory Concentration (MIC) | Reference |

| Alkyl amines | Gram-positive and Gram-negative bacteria | Hendecylamine (C11) | Average MIC: 0.60 µmole/ml | [3][4] |

| Oleoylamines | Escherichia coli, Staphylococcus aureus | Oleoylamine derivatives | Micromolar range | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of the biological activity of n-Methyloctan-1-amine and related compounds.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a general method for assessing the inhibition of MAO-A and MAO-B using a fluorometric assay that detects the production of hydrogen peroxide.[6][7][8]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Fluorescent probe (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Test compound (n-Methyloctan-1-amine) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

-

To each well of a 96-well plate, add the test compound dilutions. Include controls for no enzyme, no inhibitor (vehicle), and a known inhibitor (positive control).

-

Add the MAO enzyme (MAO-A or MAO-B) to the wells containing the test compounds and controls.

-

Pre-incubate the plate for 15 minutes at 37°C to allow for any time-dependent inhibition.

-

Prepare a reaction mixture containing the MAO substrate, Amplex® Red, and HRP in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~545 nm excitation and ~590 nm emission for Amplex® Red) at multiple time points or as an endpoint reading.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard broth microdilution method to determine the antimicrobial activity of a compound.[9][10][11][12][13]

Materials:

-

Test compound (n-Methyloctan-1-amine)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Microplate incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microbial strain and adjust its concentration to a standardized density (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well containing the test compound dilutions with the microbial suspension. Include a positive control well (microbes with no compound) and a negative control well (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

-

Data Analysis: The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Protocol 3: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of a compound against major human CYP isoforms.[5][14][15][16][17]

Materials:

-

Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

-

NADPH regenerating system

-

CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

-

Test compound (n-Methyloctan-1-amine) and reference inhibitors

-

Acetonitrile with an internal standard for reaction quenching

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of the test compound and reference inhibitors.

-

In a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes or recombinant CYP enzymes and the NADPH regenerating system in a phosphate buffer (pH 7.4).

-

Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of secondary alkylamines like n-Methyloctan-1-amine are mediated through their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways.

Monoamine Oxidase (MAO) and Neuronal Signaling

Monoamine oxidases are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[18][19][20] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[21][22][23] Long-chain alkylamines have been shown to inhibit MAO, suggesting that n-Methyloctan-1-amine could potentially modulate monoaminergic neurotransmission.

Caption: Potential inhibition of MAO by n-Methyloctan-1-amine in a presynaptic neuron.

Dynamin GTPase and Endocytosis

Dynamin is a GTPase that plays a crucial role in endocytosis and vesicle trafficking by mediating the fission of nascent vesicles from the parent membrane.[24][25][26] Inhibition of dynamin can disrupt these fundamental cellular processes. Long-chain amines have been identified as inhibitors of dynamin's GTPase activity.[2]

Caption: Inhibition of dynamin-mediated endocytosis by secondary alkylamines.

Metabolism by Cytochrome P450 Enzymes

Secondary alkylamines undergo metabolism primarily in the liver, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The two main metabolic pathways are N-dealkylation and N-hydroxylation, which can significantly impact the compound's pharmacokinetic profile and potential for drug-drug interactions.[16]

Caption: Metabolic pathways of secondary alkylamines mediated by Cytochrome P450 enzymes.

Conclusion

n-Methyloctan-1-amine and related long-chain secondary alkylamines represent a class of molecules with diverse and largely underexplored biological activities. Based on the available data for structurally similar compounds, it is plausible that n-Methyloctan-1-amine may exhibit inhibitory effects on enzymes such as monoamine oxidase and dynamin GTPase, as well as potential antimicrobial properties. Its metabolism is likely mediated by cytochrome P450 enzymes, a critical consideration for any drug development program. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for the systematic investigation of n-Methyloctan-1-amine and the broader class of secondary alkylamines, paving the way for the potential discovery of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological profile of n-Methyloctan-1-amine and to explore its therapeutic potential.

References

- 1. Type A and B monoamine oxidases distinctly modulate signal transduction pathway and gene expression to regulate brain function and survival of neurons | CiNii Research [cir.nii.ac.jp]

- 2. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. lnhlifesciences.org [lnhlifesciences.org]

- 16. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 18. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Regulatory Pathways of Monoamine Oxidase A during Social Stress [frontiersin.org]

- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 22. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dynamin, a membrane remodelling GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Dynamin-2 Function and Dysfunction Along the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Activities of n-Methyloctan-1-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methyloctan-1-amine, a secondary aliphatic amine, presents a versatile scaffold for the development of novel therapeutic agents. Its simple, lipophilic structure allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological profiles. This technical guide provides an in-depth overview of the potential pharmacological activities of n-Methyloctan-1-amine derivatives, with a particular focus on their anti-inflammatory and anti-oxidative properties. This document details the synthesis of key derivatives, summarizes available quantitative data, provides comprehensive experimental protocols for cited studies, and visualizes the implicated signaling pathways.

Introduction to n-Methyloctan-1-amine and its Derivatives

n-Methyloctan-1-amine is a simple yet promising starting point for medicinal chemistry campaigns.[1][2][3][4] Its secondary amine functionality serves as a reactive handle for the synthesis of a variety of derivatives, including amides, sulfonamides, ureas, carbamates, and imines. The octyl chain contributes to the lipophilicity of the molecule, a property that can be fine-tuned through derivatization to optimize pharmacokinetic and pharmacodynamic properties.

A notable derivative, N-benzyl-N-methyldecan-1-amine (BMDA), which can be considered a derivative of n-methyloctan-1-amine with an extended alkyl chain and a benzyl group, has been investigated for its biological activities.[5][6][7][8]

Synthesis of n-Methyloctan-1-amine Derivatives

The synthesis of derivatives from the n-Methyloctan-1-amine core can be achieved through standard organic chemistry transformations.

Synthesis of N-benzyl-N-methyldecan-1-amine (BMDA) and its Derivative (DMMA)

BMDA and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), can be synthesized via reductive amination.[7][8]

Experimental Protocol: Synthesis of BMDA [7][8]

-

Reactants: N-benzylmethylamine and decanal are used as starting materials.

-

Reaction: The synthesis is carried out using a reductive amination method.

-

Purification and Confirmation: The final product is purified and its structure and molecular weight are confirmed using 1H-NMR and liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Synthesis of DMMA [7][8]

-

Reactants: 1-(4-methoxyphenyl)-N-methylmethanamine and decanal are used as starting materials.

-

Reaction: The synthesis is performed using the same reductive amination method as for BMDA.

-

Purification and Confirmation: The structure and molecular weight of the synthesized molecule are confirmed using 1H-NMR and LC-MS.

Pharmacological Activities

Research has primarily focused on the anti-inflammatory and anti-oxidative properties of n-Methyloctan-1-amine derivatives, particularly BMDA and DMMA.

Anti-inflammatory Activity

BMDA and DMMA have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[5][6]

In Vitro Studies: Pretreatment of THP-1 human monocytic cells with BMDA or DMMA was found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β when stimulated with lipopolysaccharide (LPS).[5][6] This inhibition is mediated through the blockade of several key inflammatory signaling pathways, including c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), MAPKAP kinase (MK)2, and NF-κΒ.[5][6]

In Vivo Studies: In a rat model of 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis, rectal administration of BMDA or DMMA reduced the severity of the disease.[5][6] This was evidenced by a decrease in myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration in the colonic mucosa, and reduced production of inflammatory mediators like cytokine-induced neutrophil chemoattractant (CINC)-3 and TNF-α.[5] Furthermore, the activation of JNK and p38 MAPK in the colon tissues was also diminished.[5]

In a mouse model of collagen-induced rheumatoid arthritis, oral administration of BMDA and DMMA ameliorated the condition.[5] The treatment led to a decrease in the transcript levels of inflammatory cytokines.[5]

Anti-oxidative Activity

In the collagen-induced rheumatoid arthritis model, BMDA and DMMA also exhibited anti-oxidative effects by protecting connective tissues through the expression of anti-oxidation proteins such as nuclear factor erythroid-related factor (Nrf)2 and heme oxygenase (HO)1.[5]

Quantitative Data

The following table summarizes the quantitative data on the anti-inflammatory effects of BMDA and DMMA, as extracted from graphical representations in the cited literature.

| Compound | Model | Analyte | Concentration | % Inhibition (approx.) | Reference |

| BMDA | LPS-stimulated THP-1 cells | TNF-α | 4 µM | 30% | [9] |

| LPS-stimulated THP-1 cells | IL-1β | 2 µM | 40% | [9] | |

| LPS-stimulated THP-1 cells | IL-1β | 4 µM | 50% | [9] | |

| DMMA | LPS-stimulated THP-1 cells | TNF-α | 2 µM | 25% | [9] |

| LPS-stimulated THP-1 cells | TNF-α | 4 µM | 45% | [9] | |

| LPS-stimulated THP-1 cells | IL-1β | 1 µM | 35% | [9] | |

| LPS-stimulated THP-1 cells | IL-1β | 2 µM | 55% | [9] | |

| LPS-stimulated THP-1 cells | IL-1β | 4 µM | 60% | [9] |

Note: The percentage inhibition values are estimations derived from graphical data and should be considered approximate.

Experimental Protocols

In Vitro Anti-inflammatory Assay in THP-1 Cells[10][11][12][13][14]

-

Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Compound Treatment: Differentiated THP-1 cells are pre-treated with various concentrations of the test compounds (e.g., BMDA, DMMA) for a specified period (e.g., 3 hours).

-

Inflammation Induction: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

Cytokine Measurement: After a defined incubation period (e.g., 4 or 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The inhibitory effect of the test compounds on cytokine production is calculated relative to the LPS-stimulated control group.

DNBS-Induced Colitis Model in Rats[4][5][15][16][17]

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Colitis: Colitis is induced by intrarectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS) dissolved in 50% ethanol.

-

Compound Administration: Test compounds (e.g., BMDA, DMMA) are administered rectally or via other appropriate routes for a specified duration (e.g., 5 days).

-

Assessment of Colitis:

-

Clinical Scoring: Disease activity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding.

-

Macroscopic and Microscopic Evaluation: At the end of the study, the colon is excised, and the macroscopic damage is scored. Histological analysis is performed to assess inflammation, ulceration, and tissue damage.

-

Myeloperoxidase (MPO) Assay: MPO activity in the colon tissue is measured as an indicator of neutrophil infiltration.

-

Cytokine Analysis: The levels of inflammatory mediators in the colon tissue are quantified using methods such as ELISA or quantitative real-time PCR (qRT-PCR).

-

Collagen-Induced Arthritis (CIA) Model in Mice[1][2][3][18][19]

-

Animal Model: DBA/1 mice are commonly used as they are highly susceptible to CIA.

-

Induction of Arthritis: Arthritis is induced by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) after 21 days.

-

Compound Administration: Test compounds (e.g., BMDA, DMMA) are administered orally or by another suitable route.

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis is assessed by scoring the paws for erythema and swelling.

-

Histopathology: Joint tissues are collected for histological examination to evaluate inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Levels of inflammatory cytokines and anti-collagen antibodies in the serum and joint tissues are measured.

-

Signaling Pathways

The anti-inflammatory effects of n-Methyloctan-1-amine derivatives like BMDA and DMMA are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Caption: LPS-induced pro-inflammatory signaling and points of inhibition by BMDA/DMMA.

The diagram above illustrates the lipopolysaccharide (LPS)-induced pro-inflammatory signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This binding initiates a downstream signaling cascade involving adaptor proteins like MyD88 and kinases such as TRAF6 and TAK1.

TAK1 activation leads to the stimulation of two major pathways:

-

The NF-κB Pathway: TAK1 activates the IKK complex, which in turn phosphorylates IκB, the inhibitory subunit of NF-κB. This phosphorylation leads to the degradation of IκB, allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.

-

The MAPK Pathways: TAK1 also activates MAP3Ks, which subsequently activate the p38 MAPK and JNK pathways through a phosphorylation cascade involving MKKs. Activated p38 MAPK and JNK lead to the activation of the transcription factor AP-1, which also promotes the expression of inflammatory genes.

N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative (DMMA) have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB, p38 MAPK, and JNK.

Caption: Experimental workflow for the evaluation of BMDA.

Conclusion

Derivatives of n-Methyloctan-1-amine, exemplified by N-benzyl-N-methyldecan-1-amine (BMDA) and its analog, represent a promising class of compounds with significant anti-inflammatory and anti-oxidative potential. The straightforward synthesis, coupled with their efficacy in relevant in vitro and in vivo models of inflammatory diseases, makes them attractive candidates for further drug development. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, as well as exploring their potential in other therapeutic areas. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers aiming to advance the development of this interesting chemical scaffold.

References

- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

- 9. Cytokine Elisa [bdbiosciences.com]

An In-depth Technical Guide to the Safe Handling of N-methyl-1-octanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N-methyl-1-octanamine (CAS No. 2439-54-5). The information is intended to equip laboratory and research professionals with the necessary knowledge to handle this chemical compound safely.

Chemical and Physical Properties

N-methyl-1-octanamine is a secondary amino compound with the molecular formula C9H21N.[1][2] It is a combustible liquid that presents specific hazards requiring careful management in a laboratory or industrial setting.[3] A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C9H21N | [1][2] |

| Molecular Weight | 143.27 g/mol | [1][4] |

| Density | 0.8 ± 0.1 g/cm³ | [1] |

| Melting Point | -13 °C | [1][2][3] |

| Boiling Point | 181.1 ± 3.0 °C at 760 mmHg 68 °C at 8 mmHg | [1] [2][3] |

| Flash Point | 50.7 ± 8.8 °C 63 °C | [1] [2][3] |

| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C 0.867 mmHg at 25°C | [1] [2] |

| LogP (Octanol/Water Partition Coeff.) | 3.29 2.566 | [1] [5] |

| Refractive Index | 1.426 - 1.428 | [2] |

| Water Solubility (log10WS) | -2.78 | [5] |

Hazard Identification and Classification

N-methyl-1-octanamine is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage.[3][6]

-

GHS Hazard Statements:

-

GHS Hazard Classifications:

Experimental Protocols and Procedures

The data presented in this guide are derived from standardized Material Safety Data Sheets (MSDS) and chemical databases. The specific experimental methodologies for determining physical and toxicological properties (e.g., LD50, flash point determination) are not detailed in the source documents but conform to established regulatory guidelines. The following sections detail the procedural protocols for safe handling, emergency response, and storage.

To minimize exposure risk, the use of appropriate personal protective equipment is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., rubber or neoprene) to prevent skin contact.[2][7][8] Contaminated clothing should be removed immediately and washed before reuse.[7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7] A respirator with a filter for ammonia and organic ammonia derivatives (Type K, Green) is recommended.[7]

-

Handling: Handle in a well-ventilated place or under a chemical fume hood.[9][10] Do not breathe mist, vapors, or spray.[7][10] Avoid contact with skin, eyes, and clothing.[7][9] Wash hands and any exposed skin thoroughly after handling.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools to prevent fire caused by electrostatic discharge.[9]

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[7][9][10] Keep containers tightly closed.[9] Store apart from incompatible materials such as strong oxidizing agents.[10]

-

Personal Precautions: Evacuate personnel to safe areas.[9] Ensure adequate ventilation and remove all sources of ignition.[9] Wear appropriate personal protective equipment as described in Section 3.1.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9] Do not let the chemical enter drains, as it is very toxic to aquatic life with long-lasting effects.[9][10]

-

Containment and Cleaning: Dike the flow of spilled material using inert absorbent material (e.g., sand, earth).[8][10] Collect the spillage and place it in suitable, closed containers for disposal.[9]

Immediate medical attention is required for any exposure.[7][10]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do.[7] Immediately call a POISON CENTER or doctor.[3][7]

-

Skin Contact: Take off immediately all contaminated clothing.[7] Rinse skin with water or shower for at least 15 minutes.[7] Seek immediate medical attention.[7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[7]

-

Ingestion: Rinse mouth with water.[7] DO NOT induce vomiting.[7][10] Call a physician or poison control center immediately.[7]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of N-methyl-1-octanamine, from initial assessment to disposal.

Caption: Logical workflow for N-methyl-1-octanamine safety procedures.

References

- 1. N-Methyl-1-octanamine | CAS#:2439-54-5 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. N-Methyloctan-1-amine | CymitQuimica [cymitquimica.com]

- 4. N-Methyl-N-octylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Octanamine, N-methyl- (CAS 2439-54-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Octylmethylamine | C9H21N | CID 75538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0 [m.lookchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Methyloctan-1-amine

This technical guide provides a comprehensive overview of N-methyloctan-1-amine, a secondary amine with applications in chemical synthesis and research. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

N-methyloctan-1-amine is a secondary aliphatic amine characterized by an octyl group and a methyl group attached to a nitrogen atom.

IUPAC Name: N-methyloctan-1-amine[1][2][3][4]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

Physicochemical Properties

The following table summarizes key quantitative data for N-methyloctan-1-amine, providing a clear comparison of its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁N | [1][2][5][6] |

| Molecular Weight | 143.27 g/mol | [1][2][5][6] |

| CAS Number | 2439-54-5 | [1][2][5] |

| Appearance | Liquid | [1] |

| Melting Point | -13 °C | [1][5] |

| Boiling Point | 68 °C at 8 mmHg | [1][5] |

| Flash Point | 63 °C | [1][5] |

| Density | 0.790 g/mL | [5][6] |

| InChI Key | SEGJNMCIMOLEDM-UHFFFAOYSA-N | [1][2][3][4][6] |

| Canonical SMILES | CCCCCCCCNC | [3][6] |

| Topological Polar Surface Area | 12 Ų | [1] |

| XLogP3 | 3.7 | [1] |

Experimental Protocols: Synthesis of N-Methyloctan-1-amine

The synthesis of N-methyloctan-1-amine can be achieved through various methods, with reductive amination being a common and effective approach. This process involves the reaction of octanal with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

General Protocol for Reductive Amination:

This protocol outlines a general procedure for the synthesis of N-methyloctan-1-amine. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, may be necessary to achieve desired yields and purity.

Materials:

-

Octanal

-

Methylamine (solution in a suitable solvent like THF or ethanol)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or 1,2-dichloroethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Aqueous acid (e.g., 1 M HCl) for workup

-

Aqueous base (e.g., saturated NaHCO₃) for workup

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve octanal (1.0 equivalent) in the chosen anhydrous solvent.

-

Imine Formation: Cool the solution to 0 °C using an ice bath. Add a solution of methylamine (1.0-1.2 equivalents) dropwise to the stirred solution of octanal. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reducing agent is then added portion-wise to the reaction mixture.

-

If using NaBH₄: Add sodium borohydride (1.5 equivalents) slowly to the reaction mixture, maintaining the temperature below 25 °C.

-

If using catalytic hydrogenation: Transfer the imine solution to a high-pressure autoclave. Add the catalyst (e.g., 5-10 mol% Pd/C) and pressurize with hydrogen gas. The reaction is stirred at a set temperature until the reaction is complete.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of water or an aqueous acid solution.

-

If the reaction mixture is acidic, neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure N-methyloctan-1-amine.

-

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of N-methyloctan-1-amine via reductive amination.

Caption: Workflow for the synthesis of N-methyloctan-1-amine.

Safety and Handling

N-methyloctan-1-amine is classified as a corrosive substance.[1] It is known to cause severe skin burns and serious eye damage.[1][2] The compound is also a combustible liquid.[1]

Hazard Statements (H-Statements):

-

H227: Combustible liquid.[1]

Precautionary Measures: When handling N-methyloctan-1-amine, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. Store in a dry, well-ventilated place, and keep the container tightly closed.[1] Long-term storage is recommended at 2-8°C.[1]

References

- 1. N-Methyloctan-1-amine | CymitQuimica [cymitquimica.com]

- 2. Octylmethylamine | C9H21N | CID 75538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-1-octanamine | C9H21N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. N-Methyloctan-1-amine | 2439-54-5 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. N-methyloctan-1-amine [stenutz.eu]

The Dawn of Secondary Amines: A Technical Chronicle of Their Discovery and Early Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and early synthetic methodologies that unveiled the class of simple secondary amines. We delve into the foundational experiments of the mid-19th century, providing a detailed look at the protocols, quantitative data, and the evolution of chemical theory that accompanied these groundbreaking findings.

Introduction: A New Class of Organic Bases

The mid-19th century was a period of profound advancement in the understanding of organic compounds. Central to this was the burgeoning concept of chemical "types," a theory that sought to classify organic substances based on their relationship to simpler inorganic compounds. It was within this intellectual framework that the discovery of amines, and specifically secondary amines, unfolded, fundamentally altering the landscape of organic chemistry. The recognition that the hydrogen atoms of ammonia could be successively replaced by organic radicals opened a new chapter in the study of nitrogenous bases and laid the groundwork for the synthesis of countless new molecules with diverse applications.

The Pioneering Syntheses of Wurtz and Hofmann

The initial synthesis and characterization of simple aliphatic amines are primarily attributed to the brilliant work of French chemist Charles-Adolphe Wurtz and German chemist August Wilhelm von Hofmann. Their experiments in 1849 and 1850, respectively, not only produced the first examples of primary, secondary, and tertiary amines but also provided crucial evidence for the "ammonia type" theory.

Charles-Adolphe Wurtz's Synthesis of Ethylamines (1849)

In 1849, Charles-Adolphe Wurtz reported the first synthesis of a homologous series of organic bases derived from ammonia.[1][2][3] By reacting ethyl isocyanate and ethyl isocyanurate with potassium hydroxide, he successfully prepared ethylamine.[4] He then extended his work to produce a mixture of ethylamine, diethylamine, and triethylamine, demonstrating the successive substitution of hydrogen atoms in the ammonia molecule.[5] This work was a significant step in establishing the "ammonia type," a concept central to the developing theories of chemical structure.[5]

August Wilhelm von Hofmann's Comprehensive Study of Ethylamines (1850)

Building upon Wurtz's findings, August Wilhelm von Hofmann conducted a detailed investigation into the reaction of ethyl iodide with ammonia in 1850.[6][7][8] His work provided a more systematic method for the preparation of the three classes of ethylamines and offered a clearer understanding of their structural relationships to ammonia.[6][7] Hofmann's experiments were pivotal in solidifying the concept of primary, secondary, and tertiary amines.

Experimental Protocols of the Era

The experimental techniques of the mid-19th century were rudimentary by modern standards. The synthesis and isolation of the ethylamines involved heating reactants in sealed glass tubes and subsequent separation by distillation.

Synthesis of a Mixture of Ethylamines (Hofmann's Method)

Objective: To produce a mixture of ethylamine, diethylamine, and triethylamine by the reaction of ethyl iodide with ammonia.

Reactants:

-

Ethyl iodide (C₂H₅I)

-

Ammonia (NH₃) in an alcoholic solution

Apparatus:

-

Sealed glass tubes capable of withstanding pressure.

-

A furnace or water bath for heating.

-

Distillation apparatus.

Procedure:

-

A solution of ammonia in alcohol was saturated with ethyl iodide.

-

The mixture was sealed in thick-walled glass tubes.

-

The sealed tubes were heated in a water bath or furnace for an extended period. This resulted in the formation of the hydroiodide salts of ethylamine, diethylamine, triethylamine, and tetraethylammonium iodide.

-

After cooling, the tubes were carefully opened, and the contents were transferred to a distillation apparatus.

-

The mixture of amine salts was treated with a strong base, such as potassium hydroxide (KOH), to liberate the free amines.

-

The resulting mixture of free amines was then subjected to fractional distillation to separate the components based on their different boiling points.

Separation and Purification of the Ethylamines

The separation of the mixture of ethylamines was a significant challenge. The primary method available at the time was fractional distillation, which relies on the differences in the boiling points of the components.

Procedure:

-

The crude mixture of free amines obtained after treatment with a strong base was heated in a distillation flask.

-

The component with the lowest boiling point, ethylamine, would vaporize first. The vapor was then passed through a condenser and collected as a liquid distillate.

-

As the temperature of the distillation was gradually increased, diethylamine, having the next lowest boiling point, would begin to distill over and was collected in a separate fraction.

-

Finally, triethylamine, with the highest boiling point of the volatile amines, was distilled and collected.

-

The non-volatile tetraethylammonium salt remained in the distillation flask.

Quantitative Data from Early Syntheses